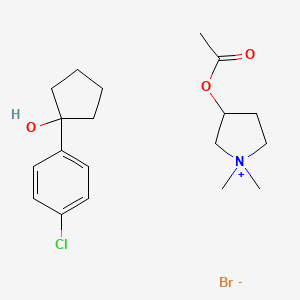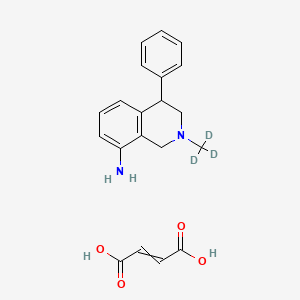
2,6-Difluorobenzamide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluorobenzamide-d3 is a deuterated form of 2,6-difluorobenzamide, a compound known for its applications in various fields, including pesticide production and pharmaceutical research. The deuterated version is often used in scientific studies to trace and understand the behavior of the non-deuterated compound due to its similar chemical properties but distinct mass.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Difluorobenzamide-d3 can be synthesized from 2,6-difluorobenzonitrile through a biocatalytic process using recombinant Escherichia coli expressing nitrile hydratase from Aurantimonas manganoxydans . The reaction conditions include optimizing temperature, pH, substrate loading, and substrate feeding mode. The process yields a high concentration of 2,6-difluorobenzamide without by-products .
Industrial Production Methods
Industrial production of 2,6-difluorobenzamide involves the hydration of 2,6-difluorobenzonitrile using nitrile hydratase. This method is preferred due to its environmental friendliness and high catalytic efficiency . The process can be scaled up to produce significant quantities, making it suitable for industrial applications.
化学反应分析
Types of Reactions
2,6-Difluorobenzamide-d3 undergoes various chemical reactions, including:
Hydration: Conversion from 2,6-difluorobenzonitrile to 2,6-difluorobenzamide.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydration: Nitrile hydratase enzyme, optimal temperature, and pH conditions.
Substitution: Various reagents depending on the desired substitution, such as nucleophiles for nucleophilic substitution reactions.
Major Products Formed
Hydration: 2,6-Difluorobenzamide.
Substitution: Products vary based on the substituent introduced.
科学研究应用
2,6-Difluorobenzamide-d3 is used in several scientific research applications:
作用机制
2,6-Difluorobenzamide-d3 exerts its effects by inhibiting the bacterial cell division protein FtsZ. This protein is essential for bacterial cytokinesis, and its inhibition disrupts the formation of the Z-ring, leading to cell division failure . The compound interacts with FtsZ, preventing its polymerization and stability, which is crucial for its antibacterial activity .
相似化合物的比较
Similar Compounds
2,6-Difluorobenzamide: Non-deuterated version with similar chemical properties.
2,6-Difluoro-3-methoxybenzamide: Known for its increased antibacterial activity due to fluorination.
Diflubenzuron: A related compound used as a pesticide, inhibiting chitin synthesis in insects.
Uniqueness
2,6-Difluorobenzamide-d3 is unique due to its deuterium labeling, which makes it valuable for tracing and studying the behavior of its non-deuterated counterpart in various chemical and biological processes. This property is particularly useful in research applications where precise tracking of the compound is required.
属性
分子式 |
C7H5F2NO |
|---|---|
分子量 |
160.14 g/mol |
IUPAC 名称 |
3,4,5-trideuterio-2,6-difluorobenzamide |
InChI |
InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D |
InChI 键 |
AVRQBXVUUXHRMY-CBYSEHNBSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)C(=O)N)F)[2H] |
规范 SMILES |
C1=CC(=C(C(=C1)F)C(=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)



![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)

![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)

